molecular formula C8H3Cl2F3O2 B1401375 4-Chloro-2-(trifluoromethoxy)benzoyl chloride CAS No. 1261779-42-3

4-Chloro-2-(trifluoromethoxy)benzoyl chloride

Cat. No. B1401375
M. Wt: 259.01 g/mol
InChI Key: ZYZNCCXCNJYIHJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzoyl chloride (4-CFMBC) is a chemical compound widely used in the synthesis of organic compounds and pharmaceuticals. It is a colorless, volatile liquid that is often used as a reagent in organic synthesis. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CFMBC is a versatile compound with a wide range of applications in the laboratory and in industrial settings.

Scientific Research Applications

Synthesis Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is primarily used in the synthesis of various chemical compounds. It serves as an intermediate in the production of other chemicals due to its reactivity. For instance:

  • Synthesis of Benzophenones : A study by Karrer, Meier, and Pascual (2000) describes a selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, indicating the use of related compounds in creating benzophenone derivatives (Karrer, Meier, & Pascual, 2000).

  • Acylation of Azaindoles : Zhang et al. (2002) explored the conditions for acylation of azaindoles, utilizing compounds like benzoyl chloride for attaching acyl groups at specific positions on azaindoles (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

  • Synthesis of Aspirin Prodrugs : Babin and Bennetau (2001) synthesized a new class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones, using o-acyloxy benzoyl chlorides, with applications in the creation of aspirin prodrugs (Babin & Bennetau, 2001).

Chemical Analysis and Characterization

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is also used in studies that focus on the chemical analysis and characterization of compounds:

  • Study of Chair Distortion in Derivatives : Lichtenthaler and Lindner (1990) analyzed the chair conformation distortion in certain benzoyl derivatives, contributing to the understanding of molecular structures (Lichtenthaler & Lindner, 1990).

  • Catalytic Benzoylation Research : Yang and Huang (2007) investigated the benzoylation of sodium salts using phase-transfer catalysis, demonstrating the use of benzoyl chlorides in catalytic processes (Yang & Huang, 2007).

Novel Compounds and Reactions

Researchers have utilized 4-Chloro-2-(trifluoromethoxy)benzoyl chloride in the development of novel compounds and reaction mechanisms:

  • Creation of Benzoylbenzaldehydes : Maeda et al. (2000) described the generation of 4-benzoylbenzaldehydes using benzoyl tributylphosphonium chlorides, showcasing innovative synthetic pathways (Maeda, Huang, Hino, Yamauchi, & Ohmori, 2000).

  • Selenenylation-Acylation Reactions : KlocKrystian, Osajda, and Mlochowski (2001) used 2-(chloroseleno)benzoyl chloride for selenenylation-acylation of C-H acids, opening avenues for the synthesis of selenophene derivatives (KlocKrystian, Osajda, & Mlochowski, 2001).

Safety And Hazards

For safety information and handling guidelines, refer to the Material Safety Data Sheet (MSDS).

: Apollo Scientific Ltd

properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNCCXCNJYIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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